molecular formula C7H6Br2O B085231 3,5-Dibromo-4-methylphenol CAS No. 13979-81-2

3,5-Dibromo-4-methylphenol

Cat. No. B085231
CAS RN: 13979-81-2
M. Wt: 265.93 g/mol
InChI Key: AXCQKKVGMZCWPC-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylphenol is a chemical compound known for its unique molecular structure and potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of derivatives similar to 3,5-Dibromo-4-methylphenol has been reported. For instance, novel heteroquinonoid compounds as potential electron acceptors, including 3,6-dibromo derivatives, have been synthesized via reactions involving tetracyanoethylene oxide or palladium-catalyzed substitution reactions (Yui et al., 1989).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-Dibromo-4-methylphenol has been examined using X-ray crystallography and spectroscopic methods, providing insights into their molecular geometry and intermolecular interactions (Alaşalvar et al., 2014).

Chemical Reactions and Properties

The reactivity of 3,5-Dibromo-4-methylphenol analogs has been explored. For example, studies on the synthesis of 3,4-dibromo derivatives and their conductive complexes have revealed interesting chemical properties and high electrical conductivities in certain conditions (Yui et al., 1989).

Physical Properties Analysis

Research on compounds similar to 3,5-Dibromo-4-methylphenol has included investigations into their solid-state conformations and crystal structures, providing insights into their physical properties (Ferguson et al., 1989).

Scientific Research Applications

  • Antioxidant Activity : A study isolated bromophenols, including compounds similar to 3,5-Dibromo-4-methylphenol, from the red algae Vertebrata lanosa. These compounds demonstrated significant cellular antioxidant activity (Olsen, Hansen, Isaksson, & Andersen, 2013).

  • Antibacterial Properties : Bromophenols derived from the marine red alga Rhodomela confervoides, which include structures similar to 3,5-Dibromo-4-methylphenol, exhibited moderate to strong antibacterial activity against various bacterial strains (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

  • Radical Scavenging Activities : Compounds related to 3,5-Dibromo-4-methylphenol have been synthesized and evaluated for their radical scavenging activities. These studies show that such compounds can be effective in scavenging free radicals (Alaşalvar, Soylu, Güder, Albayrak, Apaydın, & Dilek, 2014).

  • Prototropy and Therapeutic Potential : Research on Schiff bases, including compounds structurally related to 3,5-Dibromo-4-methylphenol, indicates potential for usage as therapeutic agents and ingredients in medicinal and food industries due to their radical scavenging properties (Kaştaş, Kaştaş, Güder, Gür, Muğlu, & Büyükgüngör, 2017).

  • Chemical Synthesis and Pharmaceutical Applications : The compound has been involved in the synthesis of hyperbranched polymers, indicating its potential in material science (Sinananwanich, Segawa, Higashihara, & Ueda, 2009). Additionally, its derivatives have been explored for selective inhibition of PR-SET7 and EZH2, indicating potential applications in cancer therapy (Valente et al., 2012).

Safety And Hazards

3,5-Dibromo-4-methylphenol is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if not breathing . If the compound comes in contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes in contact with the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

3,5-dibromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCQKKVGMZCWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930598
Record name 3,5-Dibromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-methylphenol

CAS RN

13979-81-2, 86006-42-0
Record name 3,5-Dibromo-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13979-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013979812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, dibromomethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.316
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JM Brittain, PBD de la Mare… - Journal of the Chemical …, 1981 - pubs.rsc.org
Regiospecific protodebromination of ring-substituted bromophenols derived from 2-, 3-, or 4-methylphenol can be effected by heating them with aqueous hydrogen iodide; the synthetic …
Number of citations: 22 pubs.rsc.org
S Van der Meer - Rubber Chemistry and Technology, 1945 - meridian.allenpress.com
Referring to Part I, describing the methylene quinone theory of the vulcanization of rubber with phenol-formaldehyde derivatives, in this paper the arguments in favor of that theory are …
Number of citations: 3 meridian.allenpress.com
N Ortuño, J Moltó, JA Conesa, R Font - Environmental Pollution, 2014 - Elsevier
Tetrabromobisphenol A (TBBPA) is the most widely used brominated flame retardant worldwide. A detailed examination of the degradation products emitted during thermal …
Number of citations: 72 www.sciencedirect.com
N Ortuño García, J Moltó Berenguer, JA Conesa… - 2014 - rua.ua.es
Tetrabromobisphenol A (TBBPA) is the most widely used brominated flame retardant worldwide. A detailed examination of the degradation products emitted during thermal …
Number of citations: 4 rua.ua.es
BI Escher, RP Schwarzenbach - Aquatic Sciences, 2002 - Springer
Mechanistic studies on membrane toxicity are reviewed and linked to effects observed in-vivo. Time-resolved spectroscopy on energy-transducing membranes is an in-vitro test method …
Number of citations: 142 link.springer.com
R Bolton - Annual Reports Section" B"(Organic Chemistry), 1981 - pubs.rsc.org
Calculations by ab initio methods are the basis of a discussion'of the stabilities of the isomeric CloHlo annulene systems. Similarly, ab initio modelling of substituent effects in the …
Number of citations: 2 pubs.rsc.org
BI Escher, RW Hunziker… - Environmental science & …, 2001 - ACS Publications
The uncoupling activities of 14 binary mixtures of substituted phenols and of 4 binary mixtures of phenols and anisols were investigated at different pH values. Experiments were …
Number of citations: 37 pubs.acs.org
K Lin, DJ Carlson - Marine chemistry, 1991 - Elsevier
To determine photochemical reactivity of surface microlayer components and to estimate residence times of phenolic materials at the ocean surface, we evaluated photo-induced …
Number of citations: 20 www.sciencedirect.com
M Plazanet, MR Johnson, HP Trommsdorff - Optics and spectroscopy, 2005 - Springer
Methods and recipes used to establish potential energy surfaces in condensed molecular phases are discussed. The reliability of calculations is tested by confrontation with …
Number of citations: 2 link.springer.com
K Lin - 1990 - ir.library.oregonstate.edu
The air-sea interface is important in many global chemical and geochemical cycles, because it covers 71% of the earth's surface and because all energy and material exchanged …
Number of citations: 2 ir.library.oregonstate.edu

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